molecular formula C18H15N3S B2448090 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile CAS No. 321998-34-9

1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2448090
CAS No.: 321998-34-9
M. Wt: 305.4
InChI Key: WHFZLUKOOQAAMC-UHFFFAOYSA-N
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Description

1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the phenyl and methyl groups.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with a suitable thiol, such as 4-methylbenzenethiol, under basic conditions.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide or by using a cyanating agent like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the function of various biological pathways, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfanyl group can interact with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile:

    5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the methyl group on the pyrazole ring, which may affect its binding affinity and specificity in biological systems.

Uniqueness

1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both the sulfanyl and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-13-8-10-15(11-9-13)22-18-16(12-19)17(20-21(18)2)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFZLUKOOQAAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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